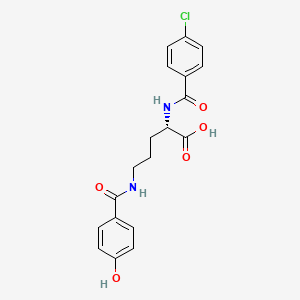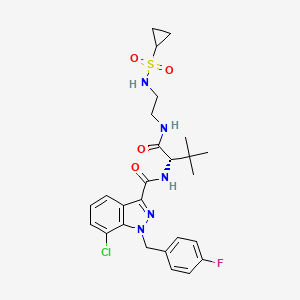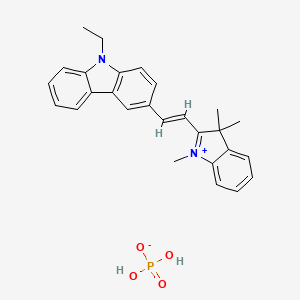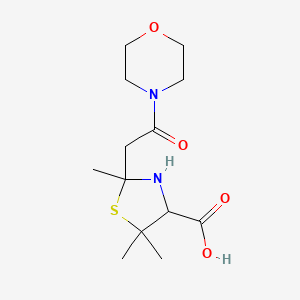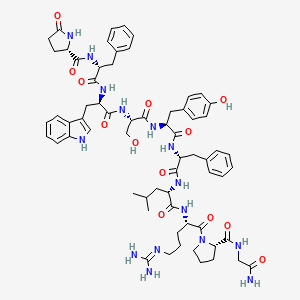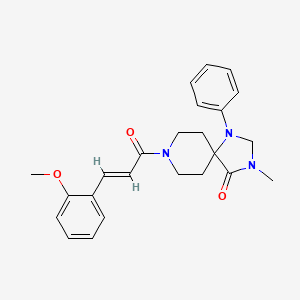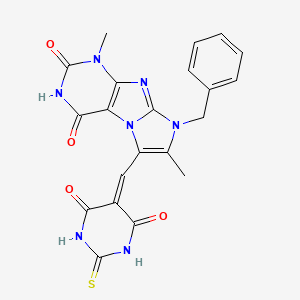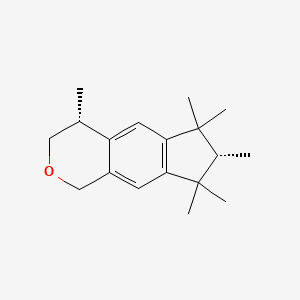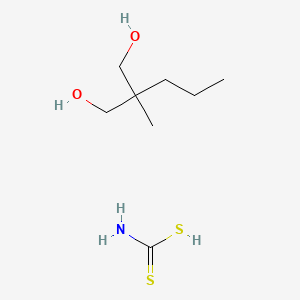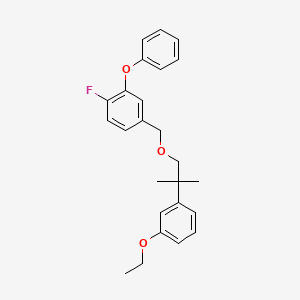
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound featuring multiple functional groups, including ethoxy, methylpropoxy, fluoro, and phenoxy groups. This compound is part of the larger family of substituted benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting from simpler benzene derivatives. Common synthetic routes include:
Friedel-Crafts Alkylation:
Nucleophilic Substitution:
Ether Formation: The ethoxy and phenoxy groups are introduced via etherification reactions, often using Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Br₂ with FeBr₃ as a catalyst for bromination; HNO₃ with H₂SO₄ for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 4-ethoxy-1-fluoro-2-phenoxy-: Lacks the methylpropoxy group, resulting in different chemical properties.
Benzene, 4-(2-methylpropoxy)methyl-1-fluoro-2-phenoxy-: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
83493-41-8 |
|---|---|
Formule moléculaire |
C25H27FO3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-[[2-(3-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO3/c1-4-28-22-12-8-9-20(16-22)25(2,3)18-27-17-19-13-14-23(26)24(15-19)29-21-10-6-5-7-11-21/h5-16H,4,17-18H2,1-3H3 |
Clé InChI |
SVTCWTNKKLVBCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


